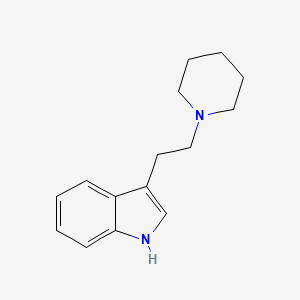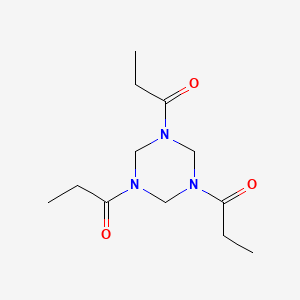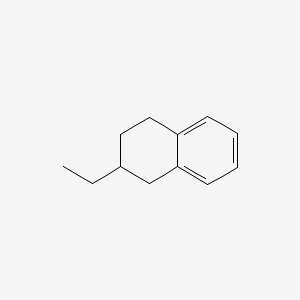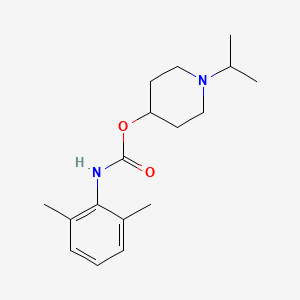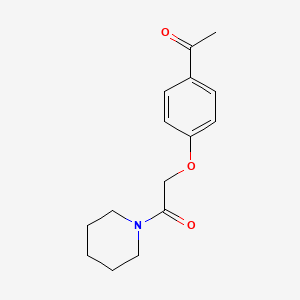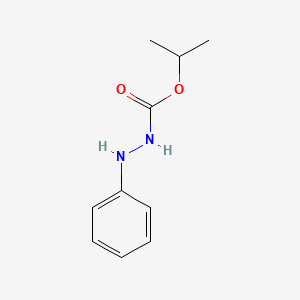
3-Methylsulfonyl-2,3',4',5-tetrachlorobiphenyl
描述
3-Methylsulfonyl-2,3’,4’,5-tetrachlorobiphenyl is a polychlorinated biphenyl (PCB) derivative. It is known for its persistent nature and potential toxicological effects. This compound is part of a larger group of chemicals that have been widely studied due to their environmental persistence and bioaccumulative properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylsulfonyl-2,3’,4’,5-tetrachlorobiphenyl typically involves the sulfonation of 2,3’,4’,5-tetrachlorobiphenyl. The process generally includes the following steps:
Chlorination: The initial biphenyl compound undergoes chlorination to introduce chlorine atoms at the desired positions.
Sulfonation: The chlorinated biphenyl is then treated with a sulfonating agent, such as sulfur trioxide or chlorosulfonic acid, to introduce the methylsulfonyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale chlorination and sulfonation reactions under controlled conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
3-Methylsulfonyl-2,3’,4’,5-tetrachlorobiphenyl can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated biphenyls and reduced sulfonyl derivatives.
Substitution: Biphenyl derivatives with different substituents replacing chlorine atoms.
科学研究应用
3-Methylsulfonyl-2,3’,4’,5-tetrachlorobiphenyl has several scientific research applications:
Environmental Chemistry: Studied for its persistence and bioaccumulation in the environment.
Toxicology: Used in research to understand its toxic effects on living organisms.
Analytical Chemistry: Employed as a reference standard in the analysis of PCBs and related compounds.
Bioremediation: Investigated for its potential to be degraded by certain plants and microorganisms.
作用机制
The mechanism of action of 3-Methylsulfonyl-2,3’,4’,5-tetrachlorobiphenyl involves its interaction with cellular components. It is metabolized by cytochrome P-450 enzymes to form hydroxylated metabolites and epoxides. These metabolites can further conjugate with glucuronide or glutathione, leading to the formation of methylsulfonyl derivatives. The compound’s toxicity is attributed to its ability to disrupt cellular processes and induce oxidative stress.
相似化合物的比较
Similar Compounds
3,3’,4,4’-Tetrachlorobiphenyl: Another PCB derivative with similar environmental persistence.
2,3,6-Trichlorobiphenyl: A less chlorinated biphenyl with different toxicological properties.
4,4’-Dichlorobiphenyl: A simpler biphenyl compound with fewer chlorine atoms.
Uniqueness
3-Methylsulfonyl-2,3’,4’,5-tetrachlorobiphenyl is unique due to its specific substitution pattern and the presence of the methylsulfonyl group. This structural feature influences its chemical reactivity, environmental behavior, and biological effects, distinguishing it from other PCB derivatives.
属性
IUPAC Name |
2,5-dichloro-1-(3,4-dichlorophenyl)-3-methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl4O2S/c1-20(18,19)12-6-8(14)5-9(13(12)17)7-2-3-10(15)11(16)4-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OASFWKBBFHJGDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC(=C1Cl)C2=CC(=C(C=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50151531 | |
| Record name | 3-Methylsulfonyl-2,3',4',5-tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50151531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116807-53-5 | |
| Record name | 3-Methylsulfonyl-2,3',4',5-tetrachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116807535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylsulfonyl-2,3',4',5-tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50151531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


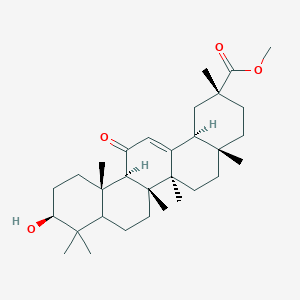

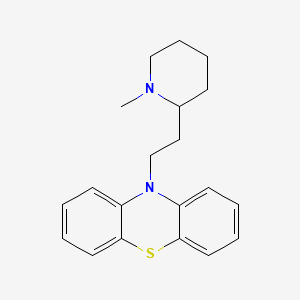
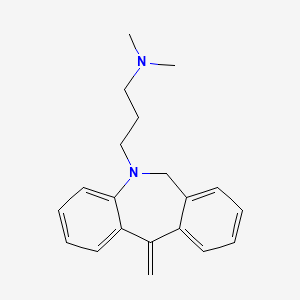
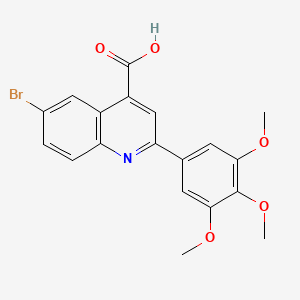
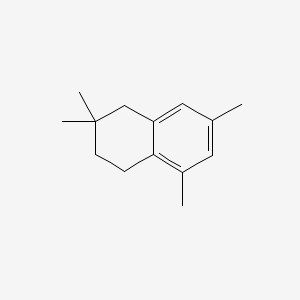
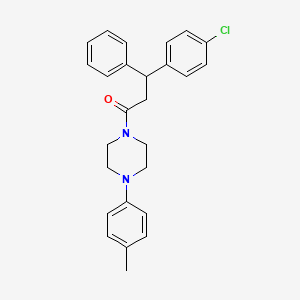
![O-[(2-methylnaphthalen-1-yl)methyl]hydroxylamine](/img/structure/B1619196.png)
